molecular formula C12H18N2O B3159801 2,6-Dimethyl-4-morpholin-4-yl-phenylamine CAS No. 864539-89-9

2,6-Dimethyl-4-morpholin-4-yl-phenylamine

Cat. No. B3159801
CAS RN: 864539-89-9
M. Wt: 206.28 g/mol
InChI Key: BKYHSCLAVOQZHZ-UHFFFAOYSA-N
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Description

“2,6-Dimethyl-4-morpholin-4-yl-phenylamine” is a chemical compound with the molecular formula C12H18N2O . It is also known as 2,6-Dimethylmorpholine .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C12H18N2O . The structure includes a morpholine ring, which is a six-membered ring with four carbon atoms, one oxygen atom, and one nitrogen atom .


Physical And Chemical Properties Analysis

“this compound” is a white to off-white crystalline solid. Its molecular weight is 206.28 . The boiling point of a similar compound, 2,6-Dimethylmorpholine, is 419.8 K .

Scientific Research Applications

2,6-Dimethyl-4-morpholin-4-yl-phenylamine has a wide range of applications in scientific research. It has been used to synthesize various compounds, including drugs, pharmaceuticals, and other organic compounds. It has also been used in the development of new drugs and in the synthesis of various other compounds. It is a versatile compound that has been used in a variety of fields, including biochemistry, pharmacology, and drug development.

Mechanism of Action

Target of Action

Related compounds have been shown to interact with enzymes such as adenosine kinase and thiol protease , which play crucial roles in cellular metabolism and protein degradation, respectively.

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2,6-Dimethyl-4-morpholin-4-yl-phenylamine . For instance, extreme pH or temperature conditions could affect the compound’s stability or its interaction with targets.

Advantages and Limitations for Lab Experiments

2,6-Dimethyl-4-morpholin-4-yl-phenylamine has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively inexpensive. Another advantage is that it is a versatile compound that can be used in a variety of different experiments. However, there are also some limitations. For example, it is not very stable and can degrade over time. In addition, it can be difficult to control the amount of this compound present in a solution, as it can easily be lost due to evaporation.

Future Directions

There are a number of potential future directions for 2,6-Dimethyl-4-morpholin-4-yl-phenylamine. One potential direction is to use this compound as a tool for drug development and discovery. This could involve using this compound as a ligand for certain enzymes, which could then be used to develop new drugs. Another potential direction is to use this compound as a tool for the synthesis of other organic compounds. This could involve using this compound as a starting material for the synthesis of a variety of other compounds. Additionally, this compound could be used as a tool for the study of biochemical and physiological processes, such as inflammation, pain, and neuroprotection. Finally, this compound could be used as a tool for the study of drug metabolism and pharmacokinetics.

properties

IUPAC Name

2,6-dimethyl-4-morpholin-4-ylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-9-7-11(8-10(2)12(9)13)14-3-5-15-6-4-14/h7-8H,3-6,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKYHSCLAVOQZHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Bis(dibenzylideneacetone)palladium (2.88 g) and (±)-2,2′-bis(diphenylphosphino)-1,1′-binaphthyl (4.69 g) were added to dry toluene (175 mL purged with argon) and stirred for 15 minutes under argon. Potassium tert-butoxide (7.06 g), morpholine (8.7 mL) and 4-bromo-2,6-dimethylaniline (10.03 g) were added subsequently. The reaction mixture was heated to reflux for 16 hours under argon, cooled and filtered through silica (200 g). Brine (250 mL) was added and the mixture was extracted with ethyl acetate (3×200 mL). The combined organic phases were dried over magnesium sulfate and concentrated in vacuo. The crude product was dissolved in diethyl ether (250 mL), filtered through silica (200 g) and concentrated in vacuo to furnish 8.5 g (41% yield) of the title compound as a dark oil. The product was used without further purification. GC-MS (m/z) 206 (M+); tR=6.90. 1H NMR (500 MHz, CDCl3): 2.18 (s, 6H), 3.02 (m, 4H), 3.85 (m, 4H), 6.62 (b, 2H).
Quantity
7.06 g
Type
reactant
Reaction Step One
Quantity
8.7 mL
Type
reactant
Reaction Step One
Quantity
10.03 g
Type
reactant
Reaction Step One
Quantity
4.69 g
Type
reactant
Reaction Step Two
Quantity
2.88 g
Type
catalyst
Reaction Step Two
Quantity
175 mL
Type
solvent
Reaction Step Two
Yield
41%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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